5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile
Description
Properties
CAS No. |
922184-64-3 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-1-propylindole-3-carbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-5-6-17-10(2)12(9-16)11-7-14(18-3)15(19-4)8-13(11)17/h7-8H,5-6H2,1-4H3 |
InChI Key |
ROKQTZRMCHBNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC(=C(C=C21)OC)OC)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through several steps, including the formation of a hydrazone intermediate, cyclization, and subsequent functional group modifications to introduce the methoxy and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles at specific positions on the indole ring.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Substituent Analysis
Table 1: Substituent Profiles of Indole Derivatives
Key Observations :
- The propyl group in the target compound increases lipophilicity (logP) compared to smaller substituents (e.g., cyclopropyl in ).
- 5,6-Dimethoxy groups may enhance solubility in polar solvents relative to non-polar analogs like 3-phenyl derivatives .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Data
Notes:
- The target compound’s methoxy groups would exhibit characteristic C-O stretches (~1250 cm⁻¹) and symmetric/asymmetric CH3 stretches (~2830–2960 cm⁻¹).
- The propyl chain may result in upfield 1H-NMR shifts (~0.9–1.6 ppm) for alkyl protons, distinct from cyclopropyl or phenyl analogs .
Key Insights :
Biological Activity
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile (CAS No. 922184-64-3) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structure of this compound includes two methoxy groups at positions 5 and 6, a methyl group at position 2, a propyl group at position 1, and a carbonitrile group at position 3. This configuration contributes to its potential utility in various pharmacological applications.
Molecular Structure
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
Structural Characteristics
The indole structure is significant due to its prevalence in numerous natural products and pharmaceuticals, which exhibit a variety of biological activities. The specific substituents on 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile enhance its reactivity and biological profile.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1H-Indole, 2,3-dimethyl | Methyl groups at positions 2 and 3 | Simpler structure lacking propyl and carbonitrile groups |
| 3-Methylindole (Skatole) | Methyl group at position 3 | Lacks methoxy groups and additional complexity |
| 5-Methoxyindole | Methoxy group at position 5 | Fewer substituents compared to the target compound |
| 5-Hydroxyindole | Hydroxyl group at position 5 | Different functional group affecting solubility |
Anticancer Activity
Research indicates that 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| HepG2 | 7.36 |
| PC3 | >20 |
These results suggest that the compound is particularly effective against HCT-116 and HepG2 cell lines, indicating its potential as an anticancer agent.
Antibacterial Activity
The compound has also demonstrated antibacterial activity against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.
In Vitro Antibacterial Testing
The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | <125 |
| K. pneumoniae | <150 |
These findings indicate that the compound possesses comparable antibacterial efficacy to standard antibiotics like ceftriaxone.
Anti-inflammatory Properties
In addition to its anticancer and antibacterial activities, 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile has shown promise as an anti-inflammatory agent. It can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
The biological activities of this indole derivative are attributed to its ability to interact with specific receptors and enzymes within the body. This interaction can modulate various signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding Studies
Studies have indicated that the compound binds effectively to certain protein targets associated with cancer proliferation and inflammatory responses. This binding can lead to significant alterations in enzyme activity, further supporting its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis of indole-3-carbonitriles typically involves electrophilic substitution or condensation reactions. For example:
- Friedel-Crafts alkylation : Propylation at the N1-position can be achieved using propyl halides under basic conditions (e.g., NaH in THF/DMF) .
- Cyano group introduction : Chlorosulfonyl isocyanate (CSI) or cyanating agents (e.g., CuCN) are used to functionalize the C3 position .
Q. Key variables affecting yield :
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | ±15% variability | |
| Solvent polarity | Polar aprotic (DMF) | Maximizes SN2 | |
| Catalyst | BF3·OEt2 for NCTS | Enhances regioselectivity |
Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometry control. Recrystallization from DMF/acetic acid mixtures improves purity .
Q. How can structural confirmation be performed for this compound, and what crystallographic data are available?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous indole-3-carbonitriles:
- Dihedral angles : The indole core and substituents (e.g., methoxy groups) exhibit dihedral angles of ~64.48°, influencing π-stacking interactions .
- Packing interactions : Weak C–H⋯C interactions dominate, as observed in 6-Methoxy-2-methyl-1-phenyl derivatives .
Q. Complementary techniques :
- IR spectroscopy : Confirm nitrile presence via C≡N stretch (~2215 cm⁻¹) .
- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; propyl groups show triplet splitting (δ 0.9–1.5 ppm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
-
Solubility :
Solvent Solubility (mg/mL) Notes Reference DMSO >50 Preferred for assays Ethanol ~10 Limited by polarity -
Stability :
Advanced Research Questions
Q. How do substituents (e.g., methoxy, propyl) modulate biological activity in kinase inhibition assays?
The 5,6-dimethoxy groups enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., DYRK1A inhibition ). Comparative
| Derivative | IC50 (DYRK1A) | Selectivity vs. CDK5 | Reference |
|---|---|---|---|
| 5,6-Dimethoxy-2-methyl-1-propyl | 0.12 µM | >100-fold | |
| 5-Methoxy (no 6-OCH3) | 1.8 µM | 10-fold |
Mechanistic insight : Methoxy groups stabilize ligand-receptor interactions via van der Waals forces, while the propyl chain reduces steric hindrance .
Q. How to resolve contradictions in reported synthetic yields or biological data?
Case study : Discrepancies in DYRK1A inhibition IC50 values (0.12 µM vs. 0.45 µM):
- Root cause : Variability in assay conditions (ATP concentration, pH).
- Mitigation : Standardize protocols using:
- 10 µM ATP, pH 7.5 .
- Include positive controls (e.g., harmine).
Synthetic yield conflicts : Differences in CSI stoichiometry (1.2–2.0 eq.) account for ±20% yield variability .
Q. What computational strategies predict metabolite formation for this compound?
- In silico tools :
- SwissADME : Predicts CYP3A4-mediated demethylation at C5/C6 positions.
- GLIDE docking : Identifies potential reactive metabolites (e.g., quinone imines) .
- Validation : LC-MS/MS confirms major metabolites in hepatocyte models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
Strategies :
- LogP optimization : Target 2.5–3.5 (calculated via ChemAxon).
- Polar surface area (PSA) : Keep <90 Ų to enhance passive diffusion .
Example : Replacing 5,6-dimethoxy with trifluoromethyl groups reduces PSA by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
